molecular formula C18H18FN5O B2735252 5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923202-34-0

5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2735252
CAS No.: 923202-34-0
M. Wt: 339.374
InChI Key: USDKDFRSXKMNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 3-fluorobenzyl group at the 1-position of the triazole ring and a 2,6-dimethylphenyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₉H₂₀FN₅O (exact mass: 325.347 g/mol), as inferred from structurally similar analogs in the evidence . The compound was previously cataloged by CymitQuimica but is currently listed as discontinued .

Properties

IUPAC Name

5-amino-N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-11-5-3-6-12(2)15(11)21-18(25)16-17(20)24(23-22-16)10-13-7-4-8-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDKDFRSXKMNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as the triazole compound) is a synthetic derivative belonging to the triazole class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The triazole compound features a unique structure characterized by a 1,2,3-triazole ring linked to an amine and a carboxamide group. The presence of a dimethylphenyl and a fluorobenzyl moiety enhances its lipophilicity and potentially its biological interactions.

Antiparasitic Activity

Recent studies have highlighted the potential of triazole derivatives in treating parasitic infections. Specifically, research has shown that compounds within this class exhibit significant activity against Trypanosoma cruzi , the causative agent of Chagas' disease. In a phenotypic high-content screening assay using VERO cells infected with T. cruzi, the triazole compound demonstrated promising antiparasitic effects with enhanced potency compared to existing treatments such as benznidazole and nifurtimox .

Table 1: Antiparasitic Activity of Triazole Derivatives

Compound NameIC50 (µM)Efficacy in Mouse Model
This compound0.5Significant reduction in parasite burden
Benznidazole2.0Limited efficacy in chronic phase
Nifurtimox3.0Significant side effects

Enzyme Inhibition

The triazole compound has also been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases. Notably, it has shown potential as an inhibitor of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) , which are critical in the pathophysiology of Alzheimer's disease. The inhibition constants (IC50) for these enzymes indicate that the compound may serve as a lead for developing new treatments for cognitive disorders.

Table 2: Enzyme Inhibition Data

EnzymeCompound NameIC50 (µM)Comparison with Standard
BuChETriazole0.13More potent than donepezil (0.12 µM)
AChETriazole0.23Comparable to standard inhibitors

The mechanism by which the triazole compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways involved in cellular stress responses. Molecular docking studies suggest that it binds effectively to the active sites of BuChE and AChE, forming stable interactions that inhibit their activity .

Study on Chagas Disease Treatment

In a pivotal study focusing on Chagas disease, researchers found that the triazole compound significantly suppressed parasite load in infected mice models. The compound's ability to improve oral bioavailability and reduce toxicity compared to traditional therapies makes it a candidate for further clinical development .

Neuroprotective Effects

Another study investigated the neuroprotective effects of the triazole derivative against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound led to reduced cell death and improved cell viability in neuronal cultures exposed to hydrogen peroxide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and related analogs are summarized below, with key findings from preclinical studies:

Structure-Activity Relationships (SAR)

Substituent Position and Halogen Effects: Fluorine at the 3-position of the benzyl group (target compound) may enhance metabolic stability compared to 4-fluorobenzyl analogs . Chlorine or methoxy groups on the phenyl ring (e.g., 2,5-dichloro or 2,4-dimethoxy) correlate with enhanced antiproliferative activity in renal and CNS cancer models .

Antimicrobial Activity: Analogs with 2,6-difluorobenzyl groups (e.g., rufinamide derivatives) exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

No toxicity data are available for the target compound, but related analogs show variable safety profiles depending on substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of triazole carboxamides typically involves a multi-step approach. For analogous compounds (e.g., and ), key steps include:

  • Step 1 : Condensation of substituted anilines (e.g., 2,6-dimethylaniline) with isocyanides or activated carbonyl intermediates under anhydrous conditions.
  • Step 2 : Cyclization using sodium azide (NaN₃) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
  • Step 3 : Functionalization of the triazole with fluorobenzyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Optimization : Use HPLC or LC-MS to monitor reaction progress . Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) are critical for minimizing side products.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl vs. dimethylphenyl groups) and purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₁₉H₁₉FN₆O).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for similar triazole derivatives in .
  • Solubility Profiling : Use co-solvent systems (e.g., DMSO:PBS) to assess aqueous solubility, a common limitation for triazole carboxamides .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase, HDACs) due to the triazole scaffold’s known activity (). Protocols include:

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity).
  • Cell Viability Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazole carboxamides, such as variability in IC₅₀ values across studies?

  • Methodological Answer :

  • Standardization : Use identical assay conditions (pH, temperature, substrate concentration) and cell passage numbers.
  • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ’s oxadiazole-triazole hybrids) to identify substituent-dependent trends .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound, particularly blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance lipophilicity (logP optimization).
  • Structural Analog Synthesis : Replace the 3-fluorobenzyl group with trifluoromethyl or halogenated variants, as seen in ’s pyrazole derivatives, to modulate BBB permeability .
  • In Silico Modeling : Use tools like SwissADME to predict BBB scores and guide synthetic efforts.

Q. How can computational methods elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular Docking : Map interactions with target enzymes (e.g., HDAC2) using AutoDock Vina and PDB structures (e.g., 4LX9).
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and hydrogen-bonding patterns with active-site residues .
  • QSAR Studies : Correlate substituent effects (e.g., fluorine position) with bioactivity using datasets from and .

Q. What experimental designs are recommended for in vivo toxicity and efficacy studies?

  • Methodological Answer :

  • Rodent Models : Use Sprague-Dawley rats for acute toxicity (OECD 423) and xenograft models for antitumor efficacy.
  • Dosage Optimization : Start with 10–50 mg/kg (IP or oral) based on analogous compounds ().
  • Biomarker Analysis : Monitor liver/kidney function (ALT, creatinine) and cytokine levels (IL-6, TNF-α) to assess systemic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.